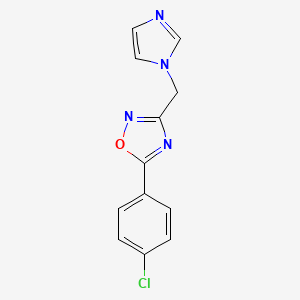![molecular formula C17H21N3O B7548610 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone involves its binding to the dopamine transporter, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on the brain, depending on the specific brain region and the concentration of dopamine.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine levels, this compound has been found to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone in lab experiments is its potency and selectivity. This compound has been found to be highly selective for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many future directions for research on 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone. One area of research is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the use of this compound in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Finally, there is a need for further research on the potential toxicity of this compound, as well as its long-term effects on the brain and other organs.
Métodos De Síntesis
The synthesis of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone involves the reaction of 4-phenylpiperazine with 1-methyl-2-pyridone in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps to obtain the final product. This method has been optimized to produce high yields of this compound with high purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been found to be a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes this compound a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-18-8-7-15(13-17(18)21)14-19-9-11-20(12-10-19)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBXBYKSHURMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)


methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
